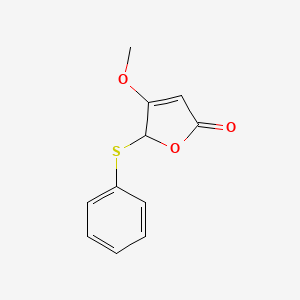![molecular formula C11H15NO4 B14328134 3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 111876-27-8](/img/structure/B14328134.png)
3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione is an organic compound with a complex structure that includes a pyran ring, an ethoxyethyl group, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione typically involves the reaction of 6-methyl-2H-pyran-2,4(3H)-dione with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyran derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(2-Methoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione
- 3-{[(2-Propoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione
Uniqueness
3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione is unique due to the presence of the ethoxyethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from similar compounds with different alkoxy groups, affecting its solubility, stability, and biological activity.
Eigenschaften
CAS-Nummer |
111876-27-8 |
|---|---|
Molekularformel |
C11H15NO4 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
3-(2-ethoxyethyliminomethyl)-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C11H15NO4/c1-3-15-5-4-12-7-9-10(13)6-8(2)16-11(9)14/h6-7,13H,3-5H2,1-2H3 |
InChI-Schlüssel |
GMYZKWLWQZRXAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN=CC1=C(C=C(OC1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


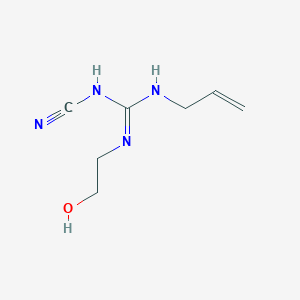
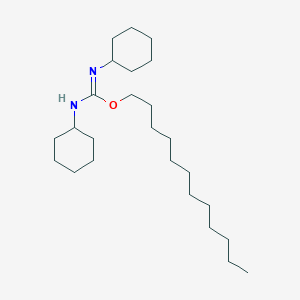
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
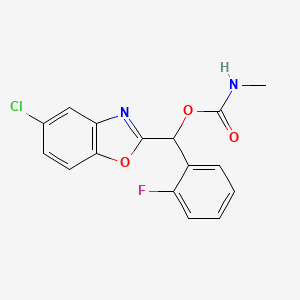

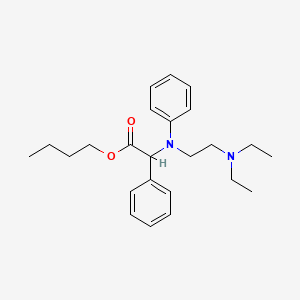
![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)
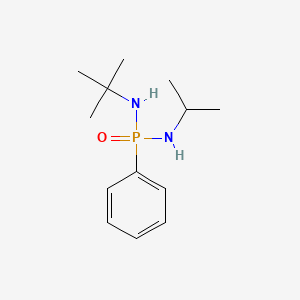
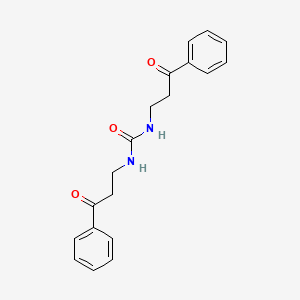
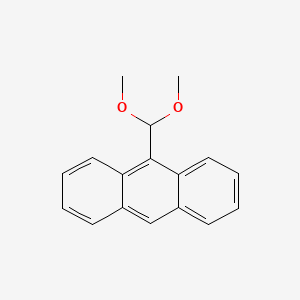
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
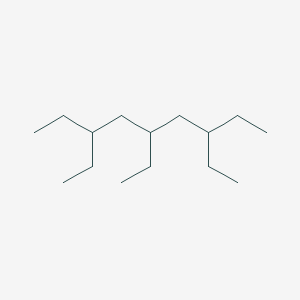
![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)
